Nimodipine (m3)
Overview
Description
Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts mainly on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . This compound exhibits greater effects on cerebral circulation compared to peripheral circulation .
Preparation Methods
Nimodipine can be synthesized through various methods. One common approach involves the use of self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its bioavailability . The selection of Cremophor RH 40, Lipoxol 300, and PEG 400 as oil, surfactant, and co-surfactant, respectively, is based on solubility and self-emulsification assessments . Another method involves the formulation of a nanoemulsion using triacetin (oil), Cremophor RH40 (surfactant), and PEG600 (co-surfactant) to improve its oral bioavailability and stability .
Chemical Reactions Analysis
Nimodipine undergoes various chemical reactions, including photolysis, acidic and alkaline hydrolysis . The drug degradation kinetics under these conditions follow a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water . The major products formed from these reactions include degradation products that can be analyzed using liquid chromatography .
Scientific Research Applications
Nimodipine has a wide range of scientific research applications. It is used in the development of solid self-nanoemulsifying drug delivery systems to enhance its bioavailability . In the field of medicine, nimodipine is used to protect auditory hair cells from cisplatin-induced cell death . It also exhibits neuroprotective and neuroregenerative effects in models of subarachnoid hemorrhage . Additionally, nimodipine is used in the formulation of floating multiple-unit minitablets to improve its biopharmaceutical performance .
Mechanism of Action
Nimodipine exerts its effects by inhibiting the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . This mechanism results in greater effects on cerebral circulation compared to peripheral circulation .
Comparison with Similar Compounds
Nimodipine is compared with other calcium channel blockers such as nifedipine . While both compounds block voltage-gated L-type calcium channels, nimodipine exhibits greater specificity for cerebral arteries due to its increased lipophilicity and cerebral distribution . This unique property makes nimodipine more effective in improving neurological outcomes in patients with subarachnoid hemorrhage .
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
Nimodipine’s unique ability to target cerebral circulation more effectively sets it apart from these similar compounds .
Properties
IUPAC Name |
5-O-(2-hydroxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,23H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBMCUBOQNEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82219-48-5 | |
Record name | 3-(2-Hydroxyethyl) 5-isopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-HYDROXYETHYL) 5-ISOPROPYL 2,6-DIMETHYL-4-(3-NITROPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S4GG1UPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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